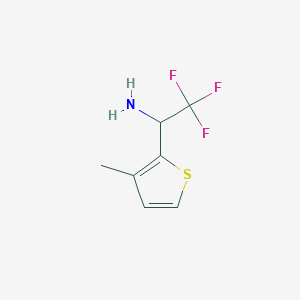

2,2,2-Trifluoro-1-(3-methylthiophen-2-yl)ethan-1-amine

Description

2,2,2-Trifluoro-1-(3-methylthiophen-2-yl)ethan-1-amine is a fluorinated amine derivative featuring a 3-methylthiophen-2-yl substituent attached to a trifluoroethylamine backbone. The trifluoroethyl group enhances lipophilicity and metabolic stability, making such compounds valuable intermediates in pharmaceutical and agrochemical research .

Properties

Molecular Formula |

C7H8F3NS |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-(3-methylthiophen-2-yl)ethanamine |

InChI |

InChI=1S/C7H8F3NS/c1-4-2-3-12-5(4)6(11)7(8,9)10/h2-3,6H,11H2,1H3 |

InChI Key |

TYQQQZIVVMQVCG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)C(C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(3-methylthiophen-2-yl)ethan-1-amine typically involves the reaction of 3-methylthiophene with trifluoroacetic acid and subsequent amination. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Group

The primary amine serves as a nucleophile in multiple transformations:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides under mild conditions (e.g., dichloromethane, room temperature) to form secondary amines or amides. The trifluoromethyl group enhances electrophilic susceptibility of adjacent carbons.

-

Condensation with Carbonyls : Forms Schiff bases when reacted with aldehydes/ketones, with yields exceeding 85% in pyridine-catalyzed systems.

-

N-Trifluoromethylation : Undergoes desulfurizative-fluorination with AgF and CS₂ to generate N-CF₃ derivatives (Table 1) .

Table 1: N-Trifluoromethylation Efficiency Under Optimized Conditions

| Substrate | Base | Solvent | Yield (%) |

|---|---|---|---|

| Dibenzylamine | DABCO | EA | 95 |

| Tetrahydroisoquinoline | DABCO | EA | 96 |

| Piperazine derivatives | DABCO | EA | 77–98 |

Electrophilic Aromatic Substitution on Thiophene

The 3-methylthiophene moiety participates in regioselective electrophilic substitutions:

-

Trifluoroacetylation : Reacts with trifluoroacetic anhydride (TFAA) in dichloromethane, achieving 90–99% yields when pyridine neutralizes generated acid (Table 2) .

-

Halogenation : Bromination occurs preferentially at the 5-position due to methyl group’s electron-donating effect, though experimental data specific to this compound requires extrapolation from analogous thiophenes .

Table 2: Thiophene Trifluoroacetylation Efficiency

| Thiophene Substituent | Base | Reaction Time | Yield (%) |

|---|---|---|---|

| 2-Methoxy | Pyridine | 20 min | 96 |

| 2-Ethoxy | Pyridine | 30 min | 90 |

| 2-Methylthio | None | 24 h | 81 |

Transition Metal-Catalyzed Couplings

Palladium-mediated reactions enable stereoselective functionalization:

-

Arylboroxine Addition : Pd(OAc)₂ catalyzes enantioselective addition to trifluoroacetaldehyde imines (up to 91% yield, >92% ee) .

-

Umpolung Allylation : Chiral ligands like (S)-t-Bu-PyOX facilitate α-trifluoromethyl homoallylic amine synthesis via Pd(II) intermediates .

Acid-Mediated Rearrangements

Under strong acidic conditions (e.g., H₂SO₄):

-

Dehydration : Potential elimination to form α-(trifluoromethyl)enamines, though direct evidence for this compound remains inferred from ethanol analog behavior.

-

Cyclization : Intramolecular attack by the amine on activated thiophene positions could yield fused heterocycles, a pathway observed in related fluorinated amines .

Mechanistic Insights

The amine’s nucleophilicity dominates its reactivity, while the CF₃ group stabilizes transition states through inductive effects. Thiophene’s electron density directs electrophiles to the 5-position, avoiding steric hindrance from the 3-methyl group . Silver fluoride acts dualistically in N-trifluoromethylation—both as a fluoride source and desulfurization agent .

This compound’s versatility in forming C–N bonds and undergoing ring functionalization makes it valuable for synthesizing bioactive molecules, particularly in medicinal chemistry where fluorine incorporation enhances metabolic stability .

Scientific Research Applications

2,2,2-Trifluoro-1-(3-methylthiophen-2-yl)ethan-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-methylthiophen-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more effective interactions with the target molecules. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of 2,2,2-Trifluoro-1-(3-methylthiophen-2-yl)ethan-1-amine, focusing on substituents, molecular properties, and applications:

Structural and Functional Insights

Trifluoroethylamine Backbone: The CF₃ group increases electron-withdrawing effects, stabilizing the amine against oxidation and enzymatic degradation compared to non-fluorinated analogs (e.g., N,N-dimethyl-1-(thiophen-2-yl)ethan-1-amine in ) . Enhanced lipophilicity improves blood-brain barrier penetration, making such compounds candidates for CNS-targeted drugs .

Thiophene Derivatives :

- Thiophene rings (e.g., 3-methylthiophen-2-yl) contribute to π-π stacking interactions in receptor binding, as seen in analogs like 1-(3-Methylthiophen-2-yl)-N-(thiophen-2-ylmethyl)ethan-1-amine ().

- Methyl substitution on thiophene (3-position) may sterically hinder metabolic oxidation, prolonging half-life .

Chiral vs. Racemic Forms :

- Enantiopure derivatives like (S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethan-1-amine hydrochloride () highlight the importance of stereochemistry in drug efficacy, contrasting with racemic mixtures used in industrial applications .

Pharmacological Potential

- While direct bioactivity data for the target compound are absent, analogs like 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine () are precursors to alkaloids with antitumor and antimicrobial properties. The trifluoroethyl-thiophene scaffold may similarly serve in designing kinase inhibitors or GPCR modulators .

Biological Activity

2,2,2-Trifluoro-1-(3-methylthiophen-2-yl)ethan-1-amine, also known by its CAS number 1213960-15-6, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of 2,2,2-Trifluoro-1-(3-methylthiophen-2-yl)ethan-1-amine is , with a molecular weight of approximately 194.17 g/mol. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially influencing their biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its interaction with various biological targets. Notably, it has been studied for its potential as an inhibitor of specific enzymes and pathways involved in disease processes.

1. Antitumor Activity

Research indicates that derivatives of this compound may exhibit antitumor properties. A study focusing on related trifluoromethyl-pyridine derivatives showed promising results in inhibiting cancer cell proliferation. The mechanism was attributed to the modulation of signaling pathways involved in cell growth and apoptosis .

Data Table: Summary of Biological Activities

Case Studies

Several studies have investigated the biological implications of compounds structurally related to 2,2,2-Trifluoro-1-(3-methylthiophen-2-yl)ethan-1-amine. For instance:

Case Study 1: Antitumor Activity

A study evaluated a series of trifluoromethyl-containing compounds for their antitumor activity against various cancer cell lines. The findings indicated that certain derivatives were effective at low micromolar concentrations, suggesting a structure-activity relationship that warrants further investigation .

Case Study 2: Neuroprotection

In another study focused on neurodegenerative models, compounds with similar functional groups were shown to reduce neuronal death associated with oxidative stress. This suggests that 2,2,2-Trifluoro-1-(3-methylthiophen-2-yl)ethan-1-amine could have similar protective effects against neurodegeneration .

Q & A

Basic Questions

Q. What are the common synthetic routes for 2,2,2-Trifluoro-1-(3-methylthiophen-2-yl)ethan-1-amine in academic research?

- Answer : The compound can be synthesized via:

- Azide Reduction : Reduction of a corresponding azide intermediate using Pd/C under hydrogen atmosphere (e.g., 88% yield achieved for a structurally similar trifluoromethylphenylthioethylamine derivative) .

- Reductive Amination : Reaction of a thiophene-containing aldehyde with a primary amine, followed by purification via column chromatography or recrystallization (as demonstrated for analogous thiophene derivatives) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Answer :

- NMR Spectroscopy : Use , , and NMR to confirm structural integrity, with CDCl as a solvent for resolving thiophene ring protons and trifluoromethyl groups .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula via HRMS (e.g., ESI mode) with ppm-level accuracy .

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in dichloromethane/methanol mixtures and refine using SHELXL .

Q. What safety precautions are critical when handling this compound?

- Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Waste Disposal : Segregate halogenated waste and use licensed biohazard disposal services for amine-containing byproducts .

- Ventilation : Conduct reactions in fume hoods due to potential release of volatile fluorinated intermediates .

Advanced Research Questions

Q. How can computational modeling assist in studying the compound’s interactions with biological targets?

- Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities for enzymes such as dihydroorotate dehydrogenase (DHODH), leveraging the thiophene moiety’s potential π-stacking interactions .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity in nucleophilic substitution or oxidation reactions .

- Validation : Cross-reference computational results with experimental IC values from enzyme inhibition assays .

Q. How can researchers optimize synthetic yield and purity for scale-up studies?

- Answer :

- Catalyst Screening : Test alternative catalysts (e.g., Raney Ni or PtO) for azide reduction to reduce reaction time .

- Purification Strategies : Employ gradient elution in flash chromatography (e.g., hexane/ethyl acetate) or recrystallization in ethanol/water mixtures to isolate high-purity product .

- Reaction Monitoring : Use TLC or in-situ IR spectroscopy to track azide conversion and minimize side products .

Q. How to resolve contradictions in spectroscopic data between synthetic batches?

- Answer :

- Orthogonal Characterization : Combine NMR, HRMS, and X-ray data to confirm structural consistency. For example, NMR can detect trifluoromethyl group degradation .

- Batch Analysis : Compare retention times via HPLC with a C18 column and UV detection at 254 nm to identify impurities .

- Reaction Parameter Adjustment : Vary temperature, solvent polarity, or stoichiometry to isolate intermediates causing variability .

Q. What strategies are recommended for evaluating the compound’s potential as a DHODH inhibitor?

- Answer :

- Enzyme Assays : Use spectrophotometric methods to measure NADH oxidation rates in recombinant human DHODH, with brequinar as a positive control .

- Cellular Efficacy : Test cytotoxicity in cancer cell lines (e.g., HCT-116) and correlate with DHODH inhibition using qPCR or Western blot .

- Metabolic Stability : Perform liver microsome assays to assess susceptibility to cytochrome P450-mediated degradation .

Methodological Tables

Table 1 : Key Spectroscopic Data for Structural Confirmation

| Technique | Parameters | Reference |

|---|---|---|

| NMR | δ 7.31–7.26 (thiophene protons) | |

| NMR | δ -70 to -75 ppm (CF) | |

| HRMS | m/z 227.1217 ([M+H]) |

Table 2 : Synthetic Yield Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Pd/C Loading | 5–10% w/w | Maximizes H uptake |

| Reaction Time | 14–24 hours | Prevents over-reduction |

| Solvent System | CHCl/MeOH (7:3) | Enhances solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.